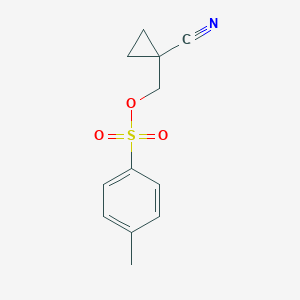

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonate compounds is described in the literature. For instance, a practical and scalable synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported, which is an important intermediate for the synthesis of alkylidenecyclopropanes . This suggests that similar methods could potentially be adapted for the synthesis of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” by modifying the vinyl group to a cyanocyclopropyl moiety.

Molecular Structure Analysis

While the molecular structure of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” is not analyzed in the provided papers, the structure of related compounds, such as 4-cyanobenzenesulfonamides, is discussed. These compounds can be further elaborated by alkylation and arylation, indicating that the cyanobenzenesulfonamide group can be a versatile handle for chemical modifications .

Chemical Reactions Analysis

The chemical reactivity of similar sulfonate compounds is explored in the literature. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which could be a useful reaction in the context of amine synthesis and protection strategies . Additionally, the photochemical reaction between 1,4-dicyanonaphthalene and methylbenzenes leads to the formation of benzylic radicals, which could be relevant when considering the reactivity of the benzylic position in “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” are not directly reported in the provided papers. However, the selective S-methylation of sulfhydryl groups in proteins with methyl-p-nitrobenzenesulfonate is described, which highlights the reactivity of sulfonate esters with thiols, a property that could be shared by the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, facilitates the rapid and economical production of alkylidenecyclopropanes. These are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, indicating potential applications in developing complex molecular structures (Ojo et al., 2014).

Pharmaceutical Research

- Drug Synthesis : The synthesis and structural analysis of various pharmaceutical compounds, including a tetracyclic butyrophenone derivative, involve using related benzenesulfonate compounds. This suggests the potential use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in synthesizing multifunctional drugs for neuropsychiatric and neurological disorders (Li et al., 2014).

Material Science and Corrosion Studies

- Corrosion Inhibition : Research on the use of benzenesulfonate derivatives as anti-corrosives for aluminum in acidic mediums has been conducted. This highlights the potential application of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in developing corrosion inhibitors (Nesane et al., 2020).

Catalysis and Chemical Transformations

- Catalysis in Organic Synthesis : The use of ionic liquids containing benzenesulfonate derivatives for catalyzing coupling reactions of aromatic alkynes with aldehydes, leading to the formation of enones, suggests potential catalytic applications for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in similar transformations (Xu et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSROJSFJRBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

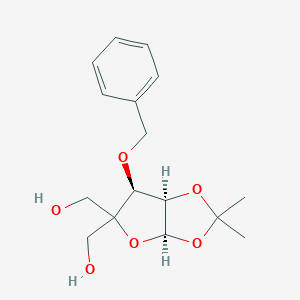

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

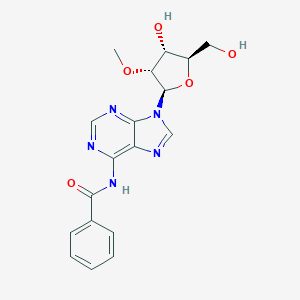

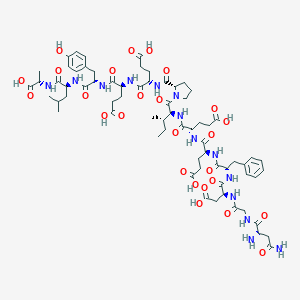

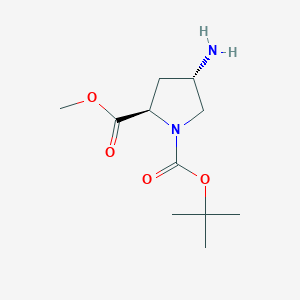

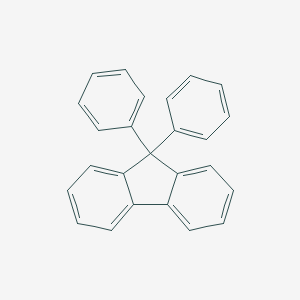

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)